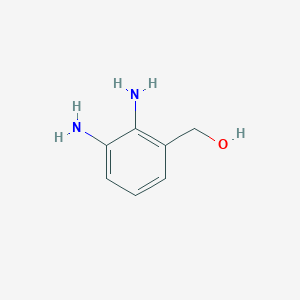

(2,3-Diaminophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-diaminophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUDUZRLZITSTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363803 |

Source

|

| Record name | (2,3-diaminophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273749-25-0 |

Source

|

| Record name | (2,3-diaminophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,3-Diaminophenyl)methanol chemical properties and structure

An In-depth Technical Guide to (2,3-Diaminophenyl)methanol: Structure, Properties, and Synthetic Utility

Abstract

This compound, also known as 2,3-diaminobenzyl alcohol, is a versatile organic building block possessing three reactive functional groups: a primary alcohol and an ortho-phenylenediamine moiety. This unique arrangement makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly substituted benzimidazoles, which are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic pathway, characteristic reactivity, and predicted spectroscopic data. The content is tailored for researchers and professionals in drug development and chemical synthesis, offering insights into its potential applications and handling considerations.

Core Chemical Identity and Structure

This compound is an aromatic compound distinguished by a hydroxymethyl group and two amino groups positioned ortho to each other on a benzene ring. This ortho-diamine arrangement is the primary driver of its characteristic reactivity.

Caption: 2D Structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 273749-25-0 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)N)CO |

| InChI Key | BLJHLOLVEXWHFS-UHFFFAOYSA-N |[3] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Data not available | Expected to be a solid at room temperature. The related compound 2,3-diaminobenzoic acid melts with decomposition around 199-204 °C.[4] |

| Boiling Point | Data not available | Likely to decompose at high temperatures before boiling under atmospheric pressure. |

| Solubility | Data not available | Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Lower aliphatic amines are generally soluble in water.[5] |

Stability and Storage

Recommended Storage Conditions:

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[2]

-

Light: Keep in a dark place, typically in amber-colored vials or bottles.[2]

-

Temperature: Room temperature storage is generally acceptable.[2]

Proposed Synthesis Pathway

A direct, documented synthesis protocol for this compound is not available in the literature. However, a plausible and chemically sound multi-step pathway can be designed based on established reactions for related compounds. The proposed route begins with the reduction of a commercially available nitro-aromatic precursor to form 2,3-diaminobenzoic acid, followed by protection of the diamine, reduction of the carboxylic acid, and final deprotection.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 273749-25-0|this compound|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. 2,3-Diaminobenzoic acid | 27576-04-1 | Benchchem [benchchem.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2,3-Diaminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Diaminophenyl)methanol is a valuable building block in medicinal chemistry and materials science, primarily owing to its vicinal diamine functionality and the reactive primary alcohol. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. The synthesis commences from the readily accessible 2-fluoro-3-nitrobenzoic acid and proceeds through a four-step sequence involving esterification, selective reduction, nucleophilic aromatic substitution, and a final catalytic hydrogenation. This document offers a detailed experimental protocol, discusses the rationale behind key procedural steps, and provides visual aids to elucidate the synthetic workflow.

Introduction and Strategic Overview

The synthesis of ortho-phenylenediamines, such as the target molecule this compound, requires careful strategic planning to ensure correct regiochemistry and to manage the reactivity of the functional groups. The presented pathway is designed for efficiency and scalability, employing well-established chemical transformations.

The core strategy involves the initial construction of a suitably substituted benzene ring, followed by the sequential introduction and modification of the required functional groups. The key intermediate in this synthesis is (2-Amino-3-nitrophenyl)methanol, which is then subjected to a final reduction step to yield the desired product.

The Synthetic Pathway: A Step-by-Step Elucidation

The overall synthetic route is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for this compound.

Step 1: Esterification of 2-Fluoro-3-nitrobenzoic acid

The synthesis begins with the protection of the carboxylic acid functionality of 2-fluoro-3-nitrobenzoic acid as a methyl ester. This is a crucial step to prevent the carboxylic acid from interfering with the subsequent reduction of the ester to the primary alcohol. A standard and effective method for this transformation is the use of thionyl chloride (SOCl₂) in methanol. The thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol.

Step 2: Selective Reduction to (2-Fluoro-3-nitrophenyl)methanol

The selective reduction of the methyl ester in the presence of a nitro group is achieved using a sterically hindered and mild reducing agent. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation as it can efficiently reduce esters to primary alcohols at low temperatures, while typically not affecting nitro groups.[1] The reaction is performed at a low temperature (-78 °C) to control the reactivity of DIBAL-H and prevent over-reduction or side reactions.

Step 3: Nucleophilic Aromatic Substitution to (2-Amino-3-nitrophenyl)methanol

This step involves the conversion of the fluoro-substituted aromatic ring to the corresponding amino-substituted compound via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group ortho to the fluorine atom activates the ring for nucleophilic attack by ammonia. A procedure analogous to the conversion of 4-chloro-3-nitrobenzyl alcohol to 4-amino-3-nitrobenzyl alcohol using ammonia in methanol under heat and pressure is employed here.[2]

Step 4: Catalytic Hydrogenation to this compound

The final step is the reduction of the nitro group of (2-Amino-3-nitrophenyl)methanol to an amine. Catalytic hydrogenation is the most common and efficient method for this transformation.[3] Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the reduction of aromatic nitro groups.[4] The reaction is carried out under a hydrogen atmosphere in a suitable solvent such as ethanol. This method is highly selective for the reduction of the nitro group and will not affect the aromatic ring or the benzyl alcohol functionality.

Detailed Experimental Protocols

Caution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Methyl 2-fluoro-3-nitrobenzoate

-

To a stirred solution of 2-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol) in methanol (100 mL) at 0 °C, slowly add thionyl chloride (5.9 mL, 81.0 mmol).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 2-fluoro-3-nitrobenzoate.

Synthesis of (2-Fluoro-3-nitrophenyl)methanol

-

Dissolve methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in anhydrous toluene (92 mL) in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 115.7 mL, 115.7 mmol) dropwise via a syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[1]

-

Cool the reaction back to -78 °C and quench by the slow, sequential addition of methanol, a saturated solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (2-Fluoro-3-nitrophenyl)methanol as a brown oil, which can be used in the next step without further purification.[1]

Synthesis of (2-Amino-3-nitrophenyl)methanol

-

Place (2-Fluoro-3-nitrophenyl)methanol (7.5 g, 43.8 mmol) and methanol (100 mL) in a high-pressure autoclave.

-

Cool the autoclave in a dry ice/acetone bath and carefully add liquid ammonia (80 mL).

-

Seal the autoclave and heat it to 150 °C for 6 hours.

-

After cooling the autoclave to room temperature, carefully vent the excess ammonia in a fume hood.

-

Evaporate the reaction mixture to dryness under reduced pressure.

-

Take up the residue in ethyl acetate and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ethyl acetate) to obtain pure (2-Amino-3-nitrophenyl)methanol.

Synthesis of this compound

-

To a solution of (2-Amino-3-nitrophenyl)methanol (5.0 g, 29.7 mmol) in ethanol (100 mL) in a hydrogenation flask, add 10% palladium on carbon (0.5 g, 10 wt%).

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure or using a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product may be further purified by recrystallization if necessary.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Yield (approx.) |

| 1 | 2-Fluoro-3-nitrobenzoic acid | Methyl 2-fluoro-3-nitrobenzoate | SOCl₂, MeOH | Methanol | 90-95% |

| 2 | Methyl 2-fluoro-3-nitrobenzoate | (2-Fluoro-3-nitrophenyl)methanol | DIBAL-H | Toluene | ~95%[1] |

| 3 | (2-Fluoro-3-nitrophenyl)methanol | (2-Amino-3-nitrophenyl)methanol | NH₃, MeOH | Methanol | 50-60% |

| 4 | (2-Amino-3-nitrophenyl)methanol | This compound | H₂, 10% Pd/C | Ethanol | >90% |

Mechanistic Insights and Rationale

The choice of reagents and reaction conditions at each step is critical for the success of this synthesis.

Caption: Key mechanistic steps in the synthesis.

The use of DIBAL-H in Step 2 is a prime example of chemoselectivity, targeting the ester over the nitro group. In Step 3, the SNAr mechanism is facilitated by the strong electron-withdrawing effect of the nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate. The final catalytic hydrogenation in Step 4 is a surface-catalyzed reaction where both the nitro compound and hydrogen are adsorbed onto the palladium surface, facilitating the reduction.

Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. By employing a series of well-understood and high-yielding reactions, this guide provides researchers and drug development professionals with a practical approach to accessing this important chemical intermediate. The provided experimental protocols and mechanistic rationale are intended to serve as a solid foundation for the successful synthesis of this versatile molecule.

References

-

Stankov, S., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(23), 5594. Available at: [Link]

-

PrepChem. Synthesis of 4-amino-3-nitrobenzyl alcohol. Available at: [Link]

Sources

An In-Depth Technical Guide to (2,3-Diaminophenyl)methanol: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Diaminophenyl)methanol, a notable organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a benzyl alcohol scaffold substituted with vicinal diamine groups, provides a versatile platform for the synthesis of a wide array of complex molecules and novel chemical entities. This guide offers a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a well-established synthetic protocol, and its current and potential applications in research and drug development.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 273749-25-0[1] |

| Molecular Formula | C₇H₁₀N₂O[1] |

| Molecular Weight | 138.17 g/mol [1] |

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds. It is expected to be a solid at room temperature with a degree of solubility in polar organic solvents. The presence of two primary amine groups and a hydroxyl group suggests that it will readily participate in hydrogen bonding.

| Property | Value |

| Physical State | Solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

Synthesis of this compound

A robust and commonly employed strategy for the synthesis of aromatic diamines is the reduction of the corresponding dinitro or nitro-amino compounds. For this compound, a logical and effective synthetic pathway involves the catalytic hydrogenation of a suitable nitro-substituted precursor.

Proposed Synthetic Pathway: Reduction of (2-Amino-3-nitrophenyl)methanol

The synthesis of this compound can be efficiently achieved through the reduction of (2-Amino-3-nitrophenyl)methanol. This precursor contains one of the desired amino groups and a nitro group that can be selectively reduced to the second amino group.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the reduction of aromatic nitro groups in the presence of other functional groups.

Materials:

-

(2-Amino-3-nitrophenyl)methanol (precursor)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrazine hydrate or a hydrogen gas source

-

Methanol or Ethanol (solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and equipment for reflux and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-Amino-3-nitrophenyl)methanol in a suitable solvent such as methanol or ethanol. The concentration should be adjusted to ensure complete dissolution.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove oxygen, which can interfere with the catalytic hydrogenation.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the reaction mixture. Typically, 5-10 mol% of the catalyst is sufficient.

-

Reductant Addition:

-

Using Hydrazine Hydrate: Slowly add an excess of hydrazine hydrate to the reaction mixture. The reaction is often exothermic, so the addition should be controlled to maintain a manageable reaction temperature.

-

Using Hydrogen Gas: If using hydrogen gas, securely connect the reaction vessel to a hydrogen source and maintain a positive pressure of hydrogen (typically 1-3 atm) throughout the reaction.

-

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of the product spot will indicate the completion of the reaction.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtration should be done in a well-ventilated fume hood as the catalyst can be pyrophoric.

-

Wash the Celite pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

-

Hydrazine Hydrate or Hydrogen Gas: Both are effective sources of hydrogen for the reduction. Hydrazine hydrate is often more convenient for laboratory-scale synthesis as it does not require specialized high-pressure hydrogenation equipment.

-

Methanol or Ethanol: These polar protic solvents are excellent for dissolving the reactants and facilitating the transfer of hydrogen to the catalyst surface.

-

Inert Atmosphere: This is crucial to prevent the deactivation of the palladium catalyst by oxygen and to avoid potential side reactions.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the ortho and meta coupling of the three adjacent protons on the benzene ring.

-

¹³C NMR: The spectrum would exhibit signals for the six aromatic carbons, with those bonded to the nitrogen and oxygen atoms appearing at characteristic chemical shifts, and a signal for the methylene carbon.

-

IR Spectroscopy: The IR spectrum would be characterized by strong, broad N-H stretching bands in the region of 3300-3500 cm⁻¹, a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching bands for the aromatic and methylene groups, and C=C stretching bands for the aromatic ring.

Applications in Research and Drug Development

The vicinal diamine functionality in this compound makes it a valuable building block for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are privileged scaffolds in medicinal chemistry.

Caption: Potential applications of this compound.

-

Heterocycle Synthesis: The 1,2-diamine arrangement is ideal for condensation reactions with carboxylic acids, aldehydes, or α-dicarbonyl compounds to form five- and six-membered heterocyclic rings. These heterocycles are core components of many biologically active molecules and pharmaceuticals.

-

Molecular Chaperones: Research on the isomeric (2-aminophenyl)methanol has shown its potential as a molecular chaperone, suggesting that derivatives of diaminophenylmethanols could be explored for their ability to rescue misfolded proteins implicated in various diseases.

-

Ligand Design: The diamine and hydroxyl groups can act as coordination sites for metal ions, making this compound a potential ligand for the development of novel metal complexes with catalytic or therapeutic properties.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant potential as a versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic systems. While detailed experimental data on its properties are somewhat limited in the public domain, its synthesis is achievable through well-established reduction methodologies. Further research into the properties and applications of this compound is warranted and is likely to uncover new opportunities in drug discovery and materials science.

References

-

PrepChem. Synthesis of 2-amino-benzyl alcohol. [Link]

- Google Patents. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol.

Sources

An In-depth Technical Guide to the Solubility and Stability of (2,3-Diaminophenyl)methanol

Abstract

(2,3-Diaminophenyl)methanol is a versatile chemical intermediate whose utility in drug discovery and materials science is predicated on its unique structural features: a vicinal diamine moiety on an aromatic ring coupled with a primary alcohol. However, these same functional groups present significant challenges regarding the compound's solubility and stability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and characterizing these critical properties. We delve into the theoretical underpinnings of its solubility profile, present robust experimental protocols for its quantitative assessment, and elucidate the primary degradation pathways, focusing on oxidative susceptibility. This document is structured to provide not just methods, but the scientific rationale behind them, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction: The Chemical Persona of this compound

This compound, with CAS Number 273749-25-0, is an organic building block of increasing interest.[1][2] Its structure features a benzene ring substituted with two adjacent (ortho) amine groups and a hydroxymethyl group. This trifunctional arrangement makes it a valuable precursor for the synthesis of heterocyclic compounds, such as benzimidazoles and phenazines, which are core scaffolds in many pharmacologically active agents.

| Property | Value | Reference |

| CAS Number | 273749-25-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Boiling Point | 353.2°C at 760 mmHg | [3] |

| Flash Point | 167.4°C | [3] |

Despite its synthetic potential, publicly available data on its core physicochemical properties, particularly solubility and stability, is scarce.[3] A thorough understanding of these characteristics is a non-negotiable prerequisite for its effective use in any application, from reaction optimization to formulation development. This guide aims to fill that knowledge gap.

Solubility Profile: Predicting and Quantifying Dissolution

The solubility of an active compound or intermediate dictates its bioavailability, reaction kinetics, and formulation possibilities. The structure of this compound suggests a nuanced solubility profile. The two amine groups and the hydroxyl group are potent hydrogen bond donors and acceptors, imparting an affinity for polar, protic solvents. Conversely, the aromatic ring provides a degree of lipophilicity.

Theoretical Assessment and Solvent Selection

Based on the "like dissolves like" principle, we can predict its relative solubility in common laboratory solvents.

-

High Expected Solubility: In polar protic solvents (e.g., Methanol, Ethanol, Water) and polar aprotic solvents capable of hydrogen bonding (e.g., DMSO, DMF), due to strong solute-solvent hydrogen bonding interactions. A related compound, (2-Aminophenyl)methanol, is reported to be highly soluble in DMSO.[4]

-

Moderate to Low Expected Solubility: In solvents of intermediate polarity (e.g., Acetonitrile, Tetrahydrofuran (THF)).

-

Poor Expected Solubility: In nonpolar solvents (e.g., Toluene, Hexanes), where the energetic cost of breaking the solute's intermolecular hydrogen bonds is not compensated by weak van der Waals interactions with the solvent.

The following table outlines a logical solvent screening cascade.

| Solvent Class | Example Solvents | Rationale for Screening |

| Polar Protic | Water, Methanol, Ethanol | Potential for strong hydrogen bonding; relevant for aqueous reaction media and purification. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High dipole moment can solvate the molecule; common solvents for organic reactions and stock solutions. |

| Ethers | THF, 1,4-Dioxane | Moderate polarity; useful for assessing the impact of the lipophilic aromatic core. |

| Chlorinated | Dichloromethane (DCM) | Often used in synthesis and extraction; provides data on solubility in a non-protic, moderately polar environment. |

| Aromatic | Toluene | Assesses solubility in a nonpolar, aromatic system. |

Experimental Protocol: Thermodynamic Solubility Assessment

The objective of this protocol is to determine the equilibrium (thermodynamic) solubility using the shake-flask method, a gold standard for this measurement.

Causality: This method ensures that the solution reaches true equilibrium, providing a definitive solubility value at a given temperature, which is critical for developing robust processes.

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Crucial: Avoid disturbing the solid pellet.

-

Dilution: Dilute the supernatant aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 4). Calculate the original concentration in the saturated solution, typically expressed in mg/mL or mM.

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is intrinsically linked to the high electron density of the aromatic ring and the reactivity of the ortho-diamine functionality. These features make the molecule highly susceptible to degradation, primarily through oxidation.

The Primary Vulnerability: Oxidation of the Ortho-Diamine

Aromatic amines, and particularly ortho-phenylenediamines, are readily oxidized.[5][6] The oxidation of o-phenylenediamine (OPD) and its derivatives is well-documented to proceed via dimerization and subsequent cyclization to form highly conjugated, colored 2,3-diaminophenazine structures.[7][8][9] This reaction can be initiated by atmospheric oxygen, metal ion contaminants (e.g., Fe³⁺, Cu²⁺), or enzymatic catalysts.[7][9]

Proposed Degradation Pathway:

-

Initial Oxidation: The process likely begins with the oxidation of one of the amine groups to a radical cation.

-

Dimerization: Two radical species couple to form a dimer.

-

Cyclization & Aromatization: The dimer undergoes intramolecular cyclization and further oxidation (loss of hydrogen) to form the stable, aromatic phenazine ring system.

This transformation is often visually apparent, with colorless solutions of the starting material developing a yellow, orange, or red color upon degradation.[9]

Caption: Primary oxidative degradation pathway of this compound.

Other Potential Instabilities

-

Solvent-Induced Degradation: Caution is warranted when using methanol as a solvent in biological or enzymatic assays. It has been shown that liver microsomes can oxidize methanol to formaldehyde, which can then react with 1,2-diamino functional groups to form five-membered heterocyclic artifacts, leading to a false assessment of metabolic instability.[10]

-

Photodegradation: The electron-rich aromatic system may be susceptible to degradation upon exposure to light, particularly UV radiation.[11]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[12] This protocol is designed in accordance with ICH guidelines.[11] The goal is to achieve modest degradation (5-20%) to avoid generating secondary or unrealistic degradants.[13]

Causality: By systematically applying stress, we can proactively identify liabilities, develop a stability-indicating analytical method, and inform decisions on storage and handling.

Protocol Steps:

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[14]

-

Thermal Stress: Incubate the stock solution at 60 °C for 7 days. Also, store the solid compound under the same conditions.

-

Photolytic Stress: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

-

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 4).

-

Evaluation:

-

Compare chromatograms to identify new peaks (degradants).

-

Calculate the percentage of degradation.

-

Perform a mass balance calculation to ensure the sum of the parent compound and all degradants accounts for the initial concentration.[15]

-

Use a photodiode array (PDA) detector to check for peak purity of the parent peak.

-

Caption: Experimental workflow for a forced degradation study.

Core Analytical Methodology: Stability-Indicating HPLC

A robust, stability-indicating analytical method is the cornerstone of both solubility and stability assessment. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice.[16]

Causality: A "stability-indicating" method is one that can separate the parent compound from all potential degradation products, ensuring that the quantification of the parent is accurate and not inflated by co-eluting impurities.

Recommended HPLC-UV/PDA Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for aromatic compounds and their more polar degradants. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation and good peak shape for the amine groups. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 10 minutes | A gradient is necessary to elute the parent compound and a wide range of potential degradants with varying polarities. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV/PDA at 245 nm and 296 nm | Aromatic amines typically have strong UV absorbance.[5] A PDA detector is critical for assessing peak purity and identifying degradants with different chromophores. |

| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |

For structural elucidation of unknown degradants found during stress testing, coupling this HPLC method to a mass spectrometer (LC-MS) is indispensable.[14]

Summary and Practical Recommendations

The utility of this compound in research and development is contingent upon a clear understanding of its physicochemical properties.

-

Solubility: The compound is predicted to be most soluble in polar solvents like DMSO, DMF, and lower alcohols. Experimental verification via the shake-flask method is essential for any quantitative application.

-

Stability: The primary liability of this compound is its extreme sensitivity to oxidation, leading to the formation of colored phenazine-type degradants. This process is accelerated by air, light, and metal contaminants.

Handling and Storage Recommendations:

-

Storage: Store the solid material in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C is recommended for long-term storage).[4] Protect from light by using amber vials or storing in the dark.

-

Solution Preparation: Prepare stock solutions fresh whenever possible. If solutions must be stored, degas the solvent, store the solution at low temperature, and protect from light. Consider adding antioxidants for certain applications, but be aware of potential interference.

-

Solvent Choice: Be mindful of potential solvent reactivity. For instance, avoid prolonged storage in methanol if subsequent enzymatic assays are planned, due to the risk of formaldehyde-adduct formation.[10]

By adhering to these principles and employing the robust analytical strategies outlined in this guide, researchers can confidently handle this compound, ensuring the integrity of their experiments and the reliability of their results.

References

-

J-Stage. (2017). Selective Detection of Carcinogenic Aromatic Diamines in Aqueous Solutions Using 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro- 2,1,3-benzoxadiazole (NBD-COCl) by HPLC. Available at: [Link]

-

Johansson, K., et al. (1981). Determination of aromatic diamines in hair dyes using liquid chromatography. IARC Scientific Publications, (40), 243-7. Available at: [Link]

-

ResearchGate. (2018). Tempo-initiated oxidation of o-phenylenediamine to 2,3-diaminophenazine. Available at: [Link]

-

Tarcha, P. J., et al. (1987). 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine. Analytical Biochemistry, 165(1), 230-3. Available at: [Link]

-

ResearchGate. (2021). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link]

-

ProQuest. (1993). Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds. Available at: [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

-

Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Available at: [Link]

-

Taylor & Francis Online. (2007). ANALYSIS OF SOME AROMATIC AMINES BY MEANS OF DERIVATIVE SPECTROPHOTOMETRY. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Available at: [Link]

-

ResearchGate. (2017). A novel synthesis of 2,3-diaminophenazine. Available at: [Link]

-

SciSpace. (2018). Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and the application in colorimetric detection of H2O2. Available at: [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

PubChem. (n.d.). (3,4-Diaminophenyl)methanol. Available at: [Link]

-

Yin, H., & Racha, J. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 29(8), 1133-1136. Available at: [Link]

Sources

- 1. This compound | 273749-25-0 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [wap.guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Item - Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds - American University - Figshare [aura.american.edu]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. ijrpp.com [ijrpp.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Determination of aromatic diamines in hair dyes using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to the Key Research Applications of (2,3-Diaminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2,3-Diaminophenyl)methanol, a key aromatic diamine, serves as a versatile precursor in a multitude of research applications, ranging from the synthesis of biologically active heterocyclic compounds to the development of high-performance polymers. Its unique structural arrangement, featuring adjacent amino groups and a hydroxymethyl substituent, offers a reactive platform for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of this compound, detailing the underlying chemical principles, experimental methodologies, and its emerging role in medicinal chemistry and materials science.

Chemical Profile and Synthesis

This compound, with the chemical formula C₇H₁₀N₂O, is an organic compound that belongs to the family of phenylenediamines. The presence of two amine groups and a primary alcohol on a benzene ring imparts it with a unique combination of reactivity and functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 273749-25-0 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

The synthesis of this compound typically involves the reduction of a corresponding nitro-substituted precursor. A common synthetic route starts with the nitration of a suitable benzyl alcohol derivative, followed by a selective reduction of the nitro groups to amines.

Core Application: Synthesis of Heterocyclic Compounds

The primary and most well-documented application of this compound lies in the synthesis of nitrogen-containing heterocyclic compounds. The vicinal diamine functionality is a classical precursor for the construction of various fused ring systems.

Quinoxaline Derivatives: A Gateway to Bioactive Molecules

Quinoxalines, also known as benzopyrazines, are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The most direct and efficient method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] this compound serves as an ideal starting material for this transformation, leading to the formation of quinoxaline-substituted methanols.

Experimental Protocol: Synthesis of (Quinoxalin-5-yl)methanol

This protocol describes a general procedure for the condensation of this compound with a generic 1,2-dicarbonyl compound, such as glyoxal, to yield a quinoxaline derivative.

Materials:

-

This compound

-

Glyoxal (40% aqueous solution)

-

Ethanol or Methanol

-

Catalytic amount of acetic acid (optional)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

To this solution, add the 1,2-dicarbonyl compound (1 equivalent) dropwise at room temperature.

-

If desired, a catalytic amount of acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of 2-6 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired quinoxaline derivative.[3][4]

Caption: General reaction scheme for the synthesis of quinoxaline derivatives.

The resulting quinoxaline methanols can be further functionalized, for instance, by oxidizing the alcohol to an aldehyde or carboxylic acid, opening up avenues for a diverse library of compounds for biological screening.

Emerging Role in Medicinal Chemistry

The structural motif of this compound is of significant interest in drug discovery, particularly in the design of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site, and aromatic amines are crucial for forming key hydrogen bonds.

While direct examples of this compound in marketed drugs are not prevalent, its derivatives are explored in preclinical research. The ability to readily form quinoxaline and other heterocyclic systems makes it a valuable starting material for generating compound libraries for high-throughput screening against various kinase targets. The synthesis of novel kinase inhibitors often involves nucleophilic aromatic substitution (SNAr) reactions or Suzuki couplings, where diamine precursors are essential.[5]

Applications in Materials Science: Building High-Performance Polymers

Aromatic diamines are fundamental building blocks for high-performance polymers, such as polyimides and poly(amide-imide)s, which are prized for their exceptional thermal stability, chemical resistance, and mechanical strength.[6] this compound, with its two reactive amine groups, can be employed as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides.

The inclusion of the hydroxymethyl group can impart unique properties to the resulting polymer, such as improved solubility and potential for post-polymerization modification. This functional handle can be used for cross-linking or for grafting other polymer chains, thereby tuning the material's properties for specific applications in aerospace, electronics, and membrane technology.[7][8]

Experimental Workflow: Synthesis of a Poly(amic acid) Precursor

This workflow outlines the initial step in the synthesis of a polyimide, the formation of the poly(amic acid) precursor.

-

Monomer Preparation: Ensure both this compound and the chosen dianhydride (e.g., pyromellitic dianhydride) are pure and dry.

-

Polycondensation: In a moisture-free environment (e.g., under a nitrogen atmosphere), dissolve the diamine in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

Dianhydride Addition: Slowly add the dianhydride to the stirred solution of the diamine. The reaction is typically exothermic and should be controlled.

-

Polymerization: Continue stirring the reaction mixture at room temperature for several hours to allow for the formation of the high molecular weight poly(amic acid). The viscosity of the solution will increase significantly.

-

Imidization (Next Step): The resulting poly(amic acid) solution can then be cast into a film and thermally or chemically treated to induce cyclization to the final polyimide.

Caption: General workflow for the synthesis of a poly(amic acid).

Potential in Coordination Chemistry

The vicinal diamine and the hydroxyl group of this compound make it a potential ligand for the formation of coordination complexes with various metal ions. The two nitrogen atoms and the oxygen atom can act as donor sites, potentially forming stable chelate rings with a central metal atom. These complexes could find applications in catalysis, materials science, and as models for bioinorganic systems. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other competing ligands.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its primary application lies in the synthesis of quinoxalines and other heterocyclic compounds, which are of significant interest in medicinal chemistry. Furthermore, its role as a diamine monomer opens up possibilities for the creation of novel high-performance polymers with tailored properties. As research continues to uncover new synthetic methodologies and explore novel molecular targets, the demand for functionalized building blocks like this compound is expected to grow, solidifying its importance in the toolkits of synthetic chemists and materials scientists.

References

- Jain, A. K., & Sharma, S. (2012). Quinoxaline: A versatile nucleus in medicinal chemistry. Journal of the Brazilian Chemical Society, 23(10), 1787-1811.

- Saeedi, M., & Ghafouri, H. (2018). Recent progress in the synthesis of quinoxaline derivatives. Molecular Diversity, 22(3), 635-664.

- Ali, M. A., & Yar, M. S. (2011). Quinoxaline derivatives: A new class of antimicrobial agents. International Journal of Medicinal Chemistry, 2011, 742985.

- Gomha, S. M., & Abdel-aziz, H. M. (2012). Synthesis of new triazolo[4,3-a]pyrimidin-7-ones and related fused heterocyclic systems. Molecules, 17(8), 9104-9116.

- Dawood, K. M., Farag, A. M., & Kandeel, Z. E. (2005). Synthesis and antimicrobial evaluation of some new quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 13(23), 6449-6456.

- Wilson, D., & Stutz, H. (1999). Polyimides. Technomic Publishing Company.

- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).

- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974.

- Hsiao, S. H., & Yang, C. P. (1998). Synthesis and properties of aromatic polyamides and polyimides based on 2, 2′-bis (4-amino-2-trifluoromethylphenoxy) biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1435-1443.

- Sroog, C. E. (1991). Polyimides. Progress in polymer science, 16(4), 561-694.

- Park, H. B., Jung, C. H., Lee, Y. M., Hill, A. J., Pas, S. J., Mudie, S. T., ... & Cookson, D. J. (2007). Polymers with cavities tuned for fast selective transport of small molecules and ions. Science, 318(5848), 254-258.

- Carothers, W. H. (1931).

- Flory, P. J. (1953). Principles of polymer chemistry. Cornell university press.

- Odian, G. (2004).

- Cowie, J. M. G., & Arrighi, V. (2007).

- Stevens, M. P. (1999). Polymer chemistry: an introduction. Oxford university press.

- Fried, J. R. (2014). Polymer science and technology.

- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.

- Levitzki, A. (2002). Tyrosine kinase inhibitors: views of the inside from the outside. Trends in biochemical sciences, 27(11), 578-584.

- Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805.

- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195-206.

- Housecroft, C. E., & Sharpe, A. G. (2008). Inorganic chemistry.

- Shriver, D. F., & Atkins, P. W. (1999). Inorganic chemistry. Oxford University Press.

- Cotton, F. A., Wilkinson, G., Murillo, C. A., & Bochmann, M. (1999). Advanced inorganic chemistry. John Wiley & Sons.

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. recipharm.com [recipharm.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

(2,3-Diaminophenyl)methanol: A Strategic Reagent in Modern Heterocyclic Synthesis

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of (2,3-Diaminophenyl)methanol, a highly versatile yet often overlooked building block in synthetic and medicinal chemistry. Moving beyond a simple cataloging of reactions, this document delves into the reagent's synthetic origins, provides validated, step-by-step protocols with causal explanations, and explores its strategic application in constructing pharmaceutically relevant heterocyclic scaffolds. The content is structured to deliver field-proven insights for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding and practical laboratory implementation.

Introduction: The Strategic Advantage of the 1,2,3-Trisubstituted Arene

The ortho-phenylenediamine moiety is a cornerstone of heterocyclic chemistry, serving as the foundational unit for a vast array of fused ring systems, including quinoxalines, benzimidazoles, and benzodiazepines. However, the introduction of a third, orthogonally reactive functional group elevates a simple building block to a strategic linchpin for diversity-oriented synthesis. This compound embodies this principle. The vicinal diamines provide the primary nucleophilic centers for cyclocondensation, while the adjacent hydroxymethyl group offers a secondary point for molecular elaboration, post-cyclization functionalization, or modulation of physicochemical properties such as solubility and metabolic stability. This trifunctional topology makes it an exceptionally valuable reagent for generating complex molecular architectures from a single, accessible precursor.

Synthetic Lineage and Historical Context

The discovery of this compound was not a singular event but rather an evolutionary step in the broader field of aromatic chemistry. Its synthesis is intrinsically linked to the development of selective reduction methods for nitroanilines. The logical and most common precursor, (2-amino-3-nitrophenyl)methanol, became accessible through established nitration and functional group manipulation techniques developed in the mid-20th century.

The primary synthetic challenge lies in the selective reduction of a nitro group in the presence of an existing amino group and a benzylic alcohol. Early methods might have employed harsh conditions like tin and hydrochloric acid, but the advent of catalytic hydrogenation provided a cleaner and more efficient route. The use of palladium on carbon (Pd/C) with a hydrogen source—either gaseous H₂ or a transfer agent like hydrazine or ammonium formate—has become the gold standard, offering high yields and operational simplicity. Its adoption in medicinal chemistry programs accelerated as the demand for novel, diversifiable heterocyclic scaffolds grew.

Validated Synthesis of this compound

The following protocol describes a reliable and scalable laboratory synthesis via catalytic transfer hydrogenation, a method that avoids the need for specialized high-pressure hydrogenation equipment.

Protocol 1: Catalytic Transfer Hydrogenation of (2-Amino-3-nitrophenyl)methanol

Objective: To prepare multigram quantities of this compound with high purity.

Materials:

-

(2-Amino-3-nitrophenyl)methanol

-

10% Palladium on carbon (Pd/C), ~50% water wet

-

Hydrazine monohydrate

-

Methanol (ACS grade or higher)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite® 545

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (2-amino-3-nitrophenyl)methanol (1.0 eq.) in methanol (approx. 10-15 mL per gram of starting material).

-

Catalyst Addition: To this suspension, carefully add 10% Pd/C catalyst (0.05-0.10 eq. by weight). The mixture should be stirred to ensure the catalyst is well-dispersated.

-

Initiation of Reduction: Under a nitrogen or argon atmosphere, begin to add hydrazine monohydrate (4-5 eq.) dropwise via an addition funnel. Causality Note: The addition should be slow, especially on a larger scale, as the reaction is exothermic and generates nitrogen gas. A controlled rate prevents a dangerous pressure buildup and thermal runaway.

-

Reaction Progression: After the addition is complete, gently heat the reaction mixture to reflux (~65 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC) [Typical mobile phase: 10% Methanol in Dichloromethane]. The disappearance of the UV-active, yellow starting material and the appearance of a new, often baseline, spot indicates completion (typically 2-4 hours).

-

Catalyst Removal (Self-Validation Step): Cool the reaction to room temperature. The heterogeneous Pd/C catalyst must be removed by filtration. Trustworthiness: This step is critical for product purity. Filter the mixture through a pad of Celite®. The Celite pad should be pre-wetted with methanol. This prevents the fine catalyst particles from passing through and ensures that the pyrophoric catalyst does not ignite upon drying. Wash the filter cake thoroughly with additional methanol to recover all the product.

-

Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol. To the resulting residue, add ethyl acetate and deionized water. Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove any remaining hydrazine and inorganic salts.

-

Drying and Final Product: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a solid, which may range in color from off-white to tan. The product is often pure enough for subsequent steps without further purification.

Data Summary

| Parameter | Typical Value | Notes |

| CAS Number | 273749-25-0 | |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | [1] |

| Typical Yield | >90% | Dependent on scale and reaction efficiency. |

| Appearance | Off-white to light brown/purple solid | Can darken on exposure to air and light due to oxidation. |

| Storage | Store under inert gas, refrigerated. | Diamines are susceptible to aerial oxidation. |

Core Applications in Heterocyclic Synthesis

The synthetic power of this compound is best demonstrated through its application in building key heterocyclic cores.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including applications as anticancer and antimicrobial agents. They are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Logical Workflow for Quinoxaline Synthesis:

Caption: General workflow for the synthesis of quinoxaline derivatives.

Mechanistic Causality: The reaction is a classic double condensation. The more nucleophilic amine attacks one carbonyl, forming a hemiaminal which rapidly dehydrates to an imine. An intramolecular cyclization of the second amine onto the remaining carbonyl group follows, and a final dehydration step yields the stable, aromatic quinoxaline ring system. The choice of an acidic solvent like acetic acid can catalyze the dehydration steps, accelerating the reaction.

Synthesis of 1,5-Benzodiazepine Scaffolds

The 1,5-benzodiazepine core is a privileged structure in medicinal chemistry, famously associated with anxiolytic and anticonvulsant drugs. The reaction of o-phenylenediamines with 1,3-dicarbonyl compounds provides a direct and efficient entry to this scaffold.

Key Mechanistic Pathway:

Caption: Key steps in 1,5-benzodiazepine formation.

Expert Insight: When using an unsymmetrical 1,3-dicarbonyl, regioselectivity can become an issue. However, the initial condensation typically occurs at the more sterically accessible and/or electronically favorable carbonyl group. The hydroxymethyl group on the this compound starting material is carried through the reaction unchanged, providing a crucial handle for late-stage diversification of the benzodiazepine core, a key strategy in modern drug discovery.[2]

Conclusion: A Reagent of Strategic Value

This compound transcends its role as a simple chemical. It is a strategic tool that enables the rapid construction of molecular complexity. Its trifunctional nature allows for a "build and elaborate" strategy, where a heterocyclic core is first constructed via the diamine functionality, and the hydroxymethyl group is then used for vector growth, property modulation, or bioconjugation. For research scientists and drug development professionals, mastering the use of this reagent opens a direct and efficient pathway to novel chemical entities with significant therapeutic potential.

References

-

PubChem Compound Summary for CID 135486071, this compound. National Center for Biotechnology Information. [Link]

- Synthesis of 2,5-diamino phenyl ethanol.

-

General Methods for the Synthesis of 1,3-Diamines. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

-

Enaminones in Heterocyclic Synthesis. ResearchGate. [Link]

-

Discovery of (2-aminophenyl)methanol as a new molecular chaperone. PubMed, Bioorganic & Medicinal Chemistry. [Link]

Sources

Spectroscopic Profile of (2,3-Diaminophenyl)methanol: A Technical Guide for Researchers

Introduction

(2,3-Diaminophenyl)methanol is a key building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive hydroxymethyl group and two adjacent amino groups on an aromatic ring, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including benzodiazepines and other pharmacologically active agents. An in-depth understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available, peer-reviewed experimental spectra, this document leverages established principles of spectroscopic theory and predictive algorithms to offer a robust analytical framework for scientists working with this compound. The insights provided herein are designed to facilitate the unambiguous identification and characterization of this compound in a research setting.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The spatial arrangement of the functional groups and the electronic environment of each atom directly influence the resulting spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Predictions are based on established substituent effects on aromatic systems and computational prediction tools.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amine protons. The electron-donating nature of the amino and hydroxymethyl groups will influence the chemical shifts of the aromatic protons, generally causing them to appear at a higher field (lower ppm) compared to benzene (7.3 ppm).[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H4, H5, H6) | 6.5 - 7.0 | Multiplet | 3H |

| -CH ₂OH | ~4.5 | Singlet | 2H |

| -NH ₂ | 3.5 - 5.0 | Broad Singlet | 4H |

| -OH | 1.5 - 3.0 | Broad Singlet | 1H |

Disclaimer: Predicted values are based on computational models and empirical data for similar structures. Actual experimental values may vary depending on solvent and concentration.

Expert Insights:

-

The aromatic region is expected to be complex due to the ortho- and meta-coupling between the three adjacent protons.

-

The chemical shifts of the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. These signals will likely appear as broad singlets and may not always be observed.

-

The methylene (-CH₂OH) protons are expected to be a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of electron-donating groups (-NH₂ and -CH₂OH) will shield the aromatic carbons, causing their signals to appear at a higher field compared to unsubstituted benzene (128.7 ppm).[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -CH₂OH | ~140 - 145 |

| C -NH₂ (C2 & C3) | ~135 - 140 |

| Aromatic CH (C4, C5, C6) | ~115 - 125 |

| -C H₂OH | ~60 - 65 |

Disclaimer: Predicted values are based on computational models and empirical data for similar structures. Actual experimental values may vary depending on solvent and concentration.

Expert Insights:

-

The two carbons bearing the amino groups (C2 and C3) are expected to be the most downfield of the aromatic carbons due to the electronegativity of the nitrogen atoms.

-

The carbon of the hydroxymethyl group (-CH₂OH) will appear in the aliphatic region, typically between 60 and 65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, C-N, and C-O bonds, as well as aromatic C-H and C=C stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3500 - 3300 | N-H Stretch | Primary Aromatic Amine | Medium (two bands) |

| 3400 - 3200 | O-H Stretch | Primary Alcohol (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| 1620 - 1580 | N-H Bend | Primary Aromatic Amine | Medium to Strong |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Medium |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1250 - 1000 | C-O Stretch | Primary Alcohol | Strong |

Expert Insights:

-

The N-H stretching region for the two primary amine groups will likely show two distinct bands, corresponding to the symmetric and asymmetric stretches.[3][4]

-

The O-H stretching band from the alcohol will be broad due to intermolecular hydrogen bonding.[5][6]

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands that are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (C₇H₁₀N₂O), the expected molecular weight is approximately 138.17 g/mol .

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Comments |

| 138 | [M]⁺ | Molecular Ion |

| 121 | [M - NH₃]⁺ | Loss of ammonia |

| 120 | [M - H₂O]⁺ | Loss of water |

| 107 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 92 | [C₆H₆N]⁺ | Aromatic fragment after loss of CH₂O and NH₂ |

Expert Insights:

-

The molecular ion peak at m/z 138 is expected to be reasonably intense.

-

A common fragmentation pathway for benzyl alcohols is the loss of the hydroxymethyl group. However, in this case, the presence of the two amino groups may lead to alternative fragmentation pathways, such as the loss of ammonia or water.[7]

-

The fragmentation will likely be influenced by the formation of stable aromatic cations.

Figure 2: Proposed major fragmentation pathways for this compound.

Experimental Protocols: A General Approach

For researchers seeking to acquire experimental data, the following general protocols are recommended:

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can significantly impact the chemical shifts of labile protons (-NH₂ and -OH).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignment of all signals.

2. IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

3. Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental principles and computational models, serve as a valuable reference for researchers in the fields of organic synthesis, drug discovery, and materials science. By understanding the expected spectroscopic signatures, scientists can more efficiently and accurately identify this important chemical building block and its derivatives in their experimental work. It is always recommended to confirm these predictions with experimentally acquired data whenever possible.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

- Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026.

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

nmrshiftdb2. (n.d.). Web database for organic structures and their NMR spectra. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Table. [Link]

-

NIST Chemistry WebBook. (n.d.). Methanol. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methanol. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. [Link]

-

Slideshare. (2016). Fragmentation of different functional groups. [Link]

-

University of Calgary. (n.d.). Chapter 13: Mass Spectroscopy. [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Fragmentation of different functional groups | PPTX [slideshare.net]

Purity and quality specifications for (2,3-Diaminophenyl)methanol

An In-Depth Technical Guide to the Purity and Quality Specifications of (2,3-Diaminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic diamine that holds significant potential as a versatile building block in medicinal chemistry and material science. Its unique substitution pattern, featuring adjacent amino groups and a hydroxymethyl moiety, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, ligands, and polymers. In the realm of drug development, the purity and quality of such intermediates are of paramount importance, as they directly impact the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key purity and quality specifications for this compound, along with detailed analytical methodologies for their assessment. The information presented herein is intended to serve as a valuable resource for researchers and quality control professionals, ensuring the suitability of this compound for its intended applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 273749-25-0 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Off-white to light brown solid | General chemical knowledge |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General chemical knowledge |

Purity and Quality Specifications

Ensuring the quality of this compound requires a comprehensive set of specifications that define its identity, purity, and overall quality. The following table outlines a recommended set of specifications for this compound, particularly when intended for use in drug discovery and development.

| Parameter | Specification | Test Method |

| Appearance | Off-white to light brown solid | Visual Inspection |

| Identification | Conforms to the structure | FTIR, ¹H NMR |

| Assay | ≥ 98.0% (on as-is basis) | HPLC |

| Related Substances | ||

| Any individual impurity | ≤ 0.5% | HPLC |

| Total impurities | ≤ 1.5% | HPLC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |